Acetamide, N-(2-chloro-6-methylphenyl)-, 2-(N,N-dimethylamino)-
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Overview
Description
Acetamide, N-(2-chloro-6-methylphenyl)-, 2-(N,N-dimethylamino)- is a chemical compound with a complex structure that includes aromatic rings, amide groups, and tertiary amines. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-6-methylphenyl)-, 2-(N,N-dimethylamino)- typically involves the reaction of 2-chloro-6-methylaniline with acetic anhydride to form the corresponding acetamide. This reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-chloro-6-methylphenyl)-, 2-(N,N-dimethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetamide, N-(2-chloro-6-methylphenyl)-, 2-(N,N-dimethylamino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-chloro-6-methylphenyl)-, 2-(N,N-dimethylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the dimethylamino group.
N-(2-chloro-6-methylphenyl)acetamide: Similar but without the dimethylamino group.
N,N-Dimethylacetamide: Lacks the aromatic ring and chloro substituent.
Uniqueness
Acetamide, N-(2-chloro-6-methylphenyl)-, 2-(N,N-dimethylamino)- is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
70289-10-0 |
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Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8-5-4-6-9(12)11(8)13-10(15)7-14(2)3/h4-6H,7H2,1-3H3,(H,13,15) |
InChI Key |
BDIOSQPZOBLOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN(C)C |
Origin of Product |
United States |
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